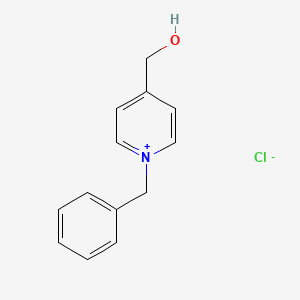

(1-Benzylpyridin-1-ium-4-yl)methanol;chloride

Description

Properties

IUPAC Name |

(1-benzylpyridin-1-ium-4-yl)methanol;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14NO.ClH/c15-11-13-6-8-14(9-7-13)10-12-4-2-1-3-5-12;/h1-9,15H,10-11H2;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDORJXGIVYHMTH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)CO.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Selective Derivatization of 1 Benzylpyridin 1 Ium 4 Yl Methanol;chloride

Established Synthetic Routes for the Formation of (1-Benzylpyridin-1-ium-4-yl)methanol;chloride

The primary and most established method for the synthesis of this compound is the direct quaternization of 4-(hydroxymethyl)pyridine, also known as 4-pyridinemethanol. This reaction involves the nucleophilic attack of the nitrogen atom of the pyridine (B92270) ring on the benzylic carbon of benzyl (B1604629) chloride. This SN2 reaction is a common and efficient method for the formation of N-alkylpyridinium halides.

The general reaction is as follows:

Figure 1. General reaction scheme for the synthesis of this compound.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the quaternization reaction is highly dependent on several factors, including the choice of solvent, reaction temperature, and stoichiometry of the reactants. A systematic optimization of these parameters is crucial for maximizing the yield and purity of the desired product while minimizing the formation of by-products.

Solvent Effects: The choice of solvent plays a critical role in the rate and efficiency of the SN2 reaction. Polar aprotic solvents such as acetonitrile (B52724), dimethylformamide (DMF), and acetone (B3395972) are generally preferred as they can solvate the resulting pyridinium (B92312) salt and facilitate the reaction. The use of less polar solvents like toluene (B28343) may require higher temperatures and longer reaction times.

Temperature Control: The reaction is typically carried out at elevated temperatures to increase the reaction rate. However, excessively high temperatures can lead to the formation of undesired by-products. A careful balance must be struck to ensure a reasonable reaction time without compromising the purity of the product. Studies on similar N-benzylation reactions have shown that temperatures ranging from 60°C to reflux conditions of the chosen solvent are often effective.

Stoichiometry: The molar ratio of 4-(hydroxymethyl)pyridine to benzyl chloride can influence the reaction outcome. While a 1:1 stoichiometric ratio is theoretically required, a slight excess of the alkylating agent, benzyl chloride, may be used to ensure complete conversion of the starting pyridine derivative. However, this can also lead to purification challenges in removing the unreacted benzyl chloride.

Below is a hypothetical data table illustrating the effect of different reaction conditions on the yield of this compound, based on general principles of quaternization reactions.

| Entry | Solvent | Temperature (°C) | Molar Ratio (Pyridine:Benzyl Chloride) | Reaction Time (h) | Yield (%) |

| 1 | Acetonitrile | Reflux | 1:1 | 6 | 85 |

| 2 | Acetonitrile | Reflux | 1:1.1 | 6 | 92 |

| 3 | DMF | 80 | 1:1 | 8 | 88 |

| 4 | Toluene | Reflux | 1:1.2 | 12 | 75 |

| 5 | Acetone | Reflux | 1:1 | 10 | 82 |

Exploration of Alternative Synthetic Pathways and Precursors

One potential alternative involves the modification of a pre-formed benzylpyridinium salt. For instance, a 4-substituted benzylpyridinium salt with a group that can be converted to a hydroxymethyl group could be utilized. An example would be the reduction of a 4-formyl-1-benzylpyridinium chloride or a 4-(alkoxycarbonyl)-1-benzylpyridinium chloride using a suitable reducing agent. This approach might be advantageous in cases where the hydroxymethyl group is incompatible with the initial quaternization conditions.

Another avenue could involve the use of different benzylating agents. While benzyl chloride is common, other benzyl halides such as benzyl bromide could be employed, potentially altering the reaction kinetics.

Functionalization Strategies for the Hydroxyl Group in this compound

The presence of a primary hydroxyl group in this compound offers a valuable handle for further chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can be readily converted to an ester functional group through reaction with various acylating agents. This includes the use of acyl chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. For instance, the reaction with acetyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine (B128534) would yield the corresponding acetate (B1210297) ester.

A representative esterification reaction is shown below:

Figure 2. Esterification of this compound with an acyl chloride.

A hypothetical data table for the esterification with various acyl chlorides is presented below.

| Entry | Acyl Chloride | Base | Solvent | Yield (%) |

| 1 | Acetyl chloride | Pyridine | Dichloromethane | 95 |

| 2 | Benzoyl chloride | Triethylamine | Acetonitrile | 90 |

| 3 | Propionyl chloride | Pyridine | Dichloromethane | 93 |

Etherification: The formation of an ether linkage can be achieved through a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes a nucleophilic substitution reaction with an alkyl halide. The choice of base is critical to avoid side reactions with the pyridinium ring. Non-nucleophilic strong bases such as sodium hydride are often employed.

Oxidation and Reduction Transformations

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent will determine the final product. Mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are typically used for the selective oxidation to the aldehyde, 1-benzyl-4-formylpyridin-1-ium chloride. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or Jones reagent would lead to the formation of the corresponding carboxylic acid, 1-benzyl-4-carboxypyridin-1-ium chloride.

Reduction: While the hydroxymethyl group is already in a reduced state, further reduction to a methyl group would be a challenging transformation requiring harsh conditions that might also affect the pyridinium ring. Catalytic hydrogenation, for instance, could potentially reduce the pyridine ring itself. Therefore, selective reduction of the hydroxymethyl group in the presence of the pyridinium moiety is not a commonly employed transformation.

Nucleophilic Substitution Reactions at the Hydroxyl Moiety

To perform nucleophilic substitution at the benzylic carbon bearing the hydroxyl group, the hydroxyl group must first be converted into a good leaving group. This is because the hydroxide (B78521) ion (OH-) is a poor leaving group.

Common strategies to achieve this include:

Conversion to a Halide: The alcohol can be converted to the corresponding chloride or bromide using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). The resulting halide is a good leaving group and can be readily displaced by a variety of nucleophiles.

Conversion to a Sulfonate Ester: The hydroxyl group can be reacted with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine to form a tosylate or mesylate ester. These sulfonate esters are excellent leaving groups, often better than halides, and are susceptible to displacement by a wide range of nucleophiles in SN2 reactions.

This derivatization opens up a plethora of possibilities for introducing various functional groups onto the 4-position of the benzylpyridinium scaffold.

Modifications to the Pyridinium Ring System of this compound

The electron-deficient nature of the pyridinium ring in this compound makes it a prime target for a variety of chemical transformations. These modifications can be broadly categorized into substitution reactions on the pyridine nucleus and annulation or cycloaddition strategies that build upon the existing ring system.

The positively charged nitrogen atom in the pyridinium ring significantly activates the α- and γ-positions (C2, C6, and C4) towards nucleophilic attack. While the C4 position is already substituted, the C2 and C6 positions are available for substitution reactions. The outcome of these reactions is often dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

Nucleophilic aromatic substitution (SNAr) reactions on pyridinium salts are well-documented. For this compound, this would typically involve the addition of a nucleophile to the electron-deficient ring, followed by the elimination of a leaving group. In the absence of a suitable leaving group on the pyridine ring itself, these reactions can proceed as dearomatizing additions. For instance, the reaction with organometallic reagents or stabilized carbanions can lead to the formation of dihydropyridine (B1217469) derivatives.

Table 1: Hypothetical Nucleophilic Addition Reactions to this compound

| Nucleophile | Reagent | Product Type | Potential Regioselectivity |

|---|---|---|---|

| Hydride | NaBH4 | 1,4-Dihydropyridine | C4 addition |

| Grignard Reagent | R-MgBr | 1,2- or 1,4-Dihydropyridine | Dependent on R and conditions |

| Cyanide | KCN | 4-Cyano-1,4-dihydropyridine | C4 addition |

| Enolate | Lithium diisopropylamide (LDA) + Ketone | 4-Ketoalkyl-1,4-dihydropyridine | C4 addition |

This table presents plausible outcomes based on the known reactivity of pyridinium salts.

Detailed research findings on analogous N-alkylpyridinium salts have shown that the regioselectivity of nucleophilic addition (C2 vs. C4) can be influenced by steric and electronic factors, as well as the presence of coordinating groups on the nucleophile or the pyridinium salt.

The pyridinium moiety of this compound can participate in a variety of annulation and cycloaddition reactions, leading to the formation of fused heterocyclic systems. A common strategy involves the in-situ generation of a pyridinium ylide by deprotonation of a carbon atom attached to the nitrogen (in this case, the benzylic carbon) or a carbon on a substituent of the ring. However, with a simple benzyl group, deprotonation is less favorable. A more viable approach is the [3+2] cycloaddition of pyridinium ylides generated from related pyridinium salts with suitable dipolarophiles.

For instance, treatment of a related N-phenacylpyridinium salt with a base generates a stabilized pyridinium ylide. This ylide can then undergo a 1,3-dipolar cycloaddition with a variety of dipolarophiles, such as activated alkenes and alkynes, to afford indolizine (B1195054) derivatives. While not directly applicable to the benzyl group of the title compound without prior modification, this highlights a key reactivity pattern of the pyridinium system.

Another important class of reactions is the Diels-Alder or hetero-Diels-Alder reaction where the pyridinium ring can act as a dienophile or, in some cases after dearomatization, as a diene. The electron-deficient nature of the pyridinium ring enhances its reactivity as a dienophile.

Table 2: Potential Cycloaddition Reactions Involving the Pyridinium Moiety

| Reaction Type | Reaction Partner | Resulting Ring System |

|---|---|---|

| [3+2] Cycloaddition (from a derived ylide) | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Indolizine |

| [4+2] Cycloaddition (Diels-Alder) | Electron-rich diene | Fused bicyclic system |

| [2+2+2] Cycloaddition | Alkynes (catalyzed) | Fused aromatic systems |

This table outlines potential synthetic pathways based on established pyridinium salt chemistry.

Research in this area has demonstrated the utility of these strategies in the rapid construction of complex nitrogen-containing polycyclic molecules from simple pyridinium precursors.

Investigation of Stereochemical Control in the Synthesis of Derivatives

The synthesis of chiral derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry and catalysis. Stereochemical control can be introduced through various strategies, including the use of chiral auxiliaries, chiral catalysts, or substrate-controlled diastereoselective reactions.

A key approach to introducing chirality is through the asymmetric reduction or nucleophilic addition to the prochiral pyridinium ring, leading to the formation of chiral dihydropyridines or piperidines. The use of chiral reducing agents or transition metal catalysts with chiral ligands has proven effective in achieving high enantioselectivity in the synthesis of these derivatives from analogous pyridinium salts.

For example, the catalytic asymmetric transfer hydrogenation of pyridinium salts using a chiral rhodium or iridium catalyst can yield enantioenriched piperidines. Similarly, the enantioselective addition of nucleophiles, such as Grignard reagents or organozinc compounds, to pyridinium salts can be achieved using chiral copper or palladium catalysts.

Table 3: Strategies for Stereochemical Control in the Derivatization of this compound

| Synthetic Strategy | Chiral Source | Potential Chiral Product |

|---|---|---|

| Asymmetric Reduction | Chiral Ruthenium Catalyst | Chiral Piperidine |

| Asymmetric Nucleophilic Addition | Chiral Copper-Bisphosphine Catalyst | Chiral 1,4-Dihydropyridine |

| Diastereoselective Reaction | Chiral auxiliary on the hydroxyl group | Diastereomeric products |

This table summarizes potential methods for achieving stereocontrol based on literature precedents for similar pyridinium systems.

The inherent chirality of the starting material, if a chiral benzyl group or a chiral substituent on the benzyl group were introduced, could also direct the stereochemical outcome of subsequent reactions on the pyridinium ring, a concept known as substrate-controlled stereoselection. The development of such stereoselective methodologies is crucial for accessing optically pure derivatives with defined three-dimensional structures.

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of 1 Benzylpyridin 1 Ium 4 Yl Methanol;chloride

Role of (1-Benzylpyridin-1-ium-4-yl)methanol;chloride as a Catalytic Species

The potential for N-benzylpyridinium salts to act as catalysts, particularly as phase-transfer catalysts or organocatalysts, is an area of active research. Investigations into the catalytic activity of this compound would be essential to understand its utility in synthetic chemistry.

Organic Transformations Mediated by this compound

To determine the catalytic efficacy of this compound, it would need to be tested in a variety of organic transformations. The presence of the benzyl (B1604629) group and the hydroxymethyl substituent on the pyridinium (B92312) ring could influence its catalytic behavior.

Hypothetical Screening of Catalytic Activity:

| Reaction Type | Substrates | Conditions | Potential Outcome |

| Aldol (B89426) Condensation | Benzaldehyde, Acetone (B3395972) | Base, Room Temp | Formation of 4-phenyl-3-buten-2-one |

| Michael Addition | Chalcone, Diethyl malonate | Base, Solvent | Formation of diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate |

| Phase-Transfer Catalysis | Benzyl chloride, Potassium cyanide | Biphasic system (e.g., Dichloromethane/Water) | Formation of benzyl cyanide |

This table represents a hypothetical experimental design for screening the catalytic activity of the title compound. The outcomes are predicted based on known reactions catalyzed by similar pyridinium salts.

Mechanistic Probing of Catalytic Cycles (e.g., Spectroscopic Intermediates, Kinetic Isotope Effects)

Understanding the mechanism by which this compound might catalyze a reaction is crucial. This would involve a combination of spectroscopic and kinetic studies. For instance, in a proposed catalytic cycle for an aldol condensation, the pyridinium salt could act as a phase-transfer catalyst, transporting the enolate from an aqueous basic phase to an organic phase containing the aldehyde.

Spectroscopic techniques such as in-situ NMR or IR spectroscopy could be employed to identify key intermediates, for example, an ion pair between the pyridinium cation and the enolate. Kinetic isotope effect studies, such as replacing the alpha-protons of the ketone with deuterium, would help to determine if C-H bond cleavage is the rate-determining step of the reaction.

This compound as a Reagent in Stoichiometric Reactions

Beyond catalysis, the compound could also function as a reagent in stoichiometric transformations, where it is consumed during the reaction.

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of pyridinium salts is well-established. The pyridinium ring is electron-deficient and susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom. However, the benzyl group at the nitrogen atom is not a leaving group under typical nucleophilic aromatic substitution conditions.

Conversely, the hydroxymethyl group at the 4-position could potentially be converted into a leaving group (e.g., by tosylation), making the benzylic-like carbon susceptible to nucleophilic attack. The chloride anion could also participate in anion exchange reactions.

Photochemical and Thermal Decomposition Pathways

The stability of this compound under thermal and photochemical stress would be a critical area of investigation. Thermogravimetric analysis (TGA) could be used to determine its decomposition temperature. The likely initial step in thermal decomposition would be the loss of the benzyl group or the hydroxymethyl group.

Photochemical studies would involve irradiating a solution of the compound with UV light and analyzing the products. The pyridinium ring could undergo a variety of photochemical reactions, including ring-opening or cycloaddition reactions.

Investigations into the Stability and Degradation Mechanisms of this compound under Various Chemical Environments

The practical utility of any chemical compound depends on its stability. A systematic study of the degradation of this compound under different pH conditions and in the presence of various oxidants and reductants would be necessary.

Hypothetical Stability Profile:

| Condition | Solvent | Temperature (°C) | Observed Degradation | Potential Products |

| Acidic (pH 2) | Water | 25 | No significant degradation | - |

| Neutral (pH 7) | Water | 25 | No significant degradation | - |

| Basic (pH 12) | Water | 25 | Slow decomposition | 4-pyridinemethanol, Benzyl alcohol |

| Oxidative (H₂O₂) | Water | 25 | Rapid degradation | Pyridine-4-carboxylic acid, Benzoic acid |

| Reductive (NaBH₄) | Methanol (B129727) | 25 | Reduction of pyridinium ring | 1-benzyl-1,2,3,6-tetrahydropyridine-4-methanol |

This table presents a hypothetical stability profile. The degradation products are predicted based on the known reactivity of pyridinium salts under these conditions.

Hydrolytic Stability Studies

Hydrolytic stability is a critical parameter in assessing the persistence and degradation of a chemical compound in aqueous environments. For pyridinium salts, the primary point of hydrolytic attack is often the bond between the nitrogen of the pyridine (B92270) ring and the substituent, in this case, the benzyl group. The stability of this bond is influenced by several factors, including pH, temperature, and the electronic nature of substituents on both the pyridine and benzyl rings.

In the case of this compound, the presence of the hydroxymethyl group at the 4-position of the pyridine ring is expected to influence its electronic properties. Generally, pyridinium salts are susceptible to nucleophilic attack by water, which can lead to ring-opening or displacement of the N-substituent.

Expected Influences on Hydrolytic Stability:

pH: The rate of hydrolysis is often pH-dependent. In acidic conditions, the pyridinium ring is generally stable. However, under neutral to alkaline conditions, hydroxide (B78521) ions can act as nucleophiles, potentially attacking the benzylic carbon or the pyridine ring itself.

Temperature: As with most chemical reactions, the rate of hydrolysis is expected to increase with temperature, following the Arrhenius equation.

Substituent Effects: The electron-donating or withdrawing nature of the hydroxymethyl group can affect the electrophilicity of the pyridinium ring and the stability of the N-benzyl bond.

Without experimental data, a hypothetical data table for hydrolytic stability might look like the following, which is purely illustrative.

Hypothetical Hydrolytic Stability Data for a Generic N-Benzylpyridinium Salt

| pH | Temperature (°C) | Half-life (t½) | Degradation Products |

|---|---|---|---|

| 4 | 25 | > 1 year | Not significant |

| 7 | 25 | 180 days | Benzyl alcohol, 4-pyridinemethanol |

| 9 | 25 | 30 days | Benzyl alcohol, 4-pyridinemethanol, ring-opened products |

Thermal Decomposition Kinetics and Product Analysis

Thermal decomposition involves the breakdown of a compound at elevated temperatures. For N-benzylpyridinium halides, the decomposition pathway can be complex, often involving the cleavage of the N-benzyl bond and subsequent reactions of the resulting fragments. The presence of the chloride counter-ion can also play a role in the decomposition mechanism.

The initial step in the thermal decomposition of this compound is likely the cleavage of the bond between the pyridinium nitrogen and the benzylic carbon, which is often the weakest bond in the cation. This would generate a benzyl radical or cation and a 4-(hydroxymethyl)pyridine molecule.

Potential Decomposition Pathways:

Homolytic Cleavage: The N-C(benzyl) bond breaks to form a benzyl radical and a 4-(hydroxymethyl)pyridine radical. These reactive species can then undergo a variety of secondary reactions, such as dimerization or polymerization.

Heterolytic Cleavage: The N-C(benzyl) bond breaks to form a benzyl cation and 4-(hydroxymethyl)pyridine. The benzyl cation could then react with the chloride anion to form benzyl chloride.

Nucleophilic Displacement by Chloride: The chloride ion could act as a nucleophile, attacking the benzylic carbon and displacing 4-(hydroxymethyl)pyridine to form benzyl chloride.

Analysis of the decomposition products is essential for elucidating the reaction mechanism. Techniques such as Thermogravimetric Analysis (TGA) coupled with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR) are commonly used for this purpose.

A hypothetical data table for thermal decomposition kinetics is presented below for illustrative purposes.

Hypothetical Thermal Decomposition Kinetic Data for a Generic N-Benzylpyridinium Chloride

| Temperature (°C) | Decomposition Onset (Tonset) | Major Decomposition Products | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|

| 200-250 | 215 °C | Benzyl chloride, 4-pyridinemethanol | 120 |

It is imperative to reiterate that the information and data presented above are based on general chemical principles for related compounds and are not the result of experimental studies on this compound. Dedicated research is required to determine the precise hydrolytic stability and thermal decomposition pathways and kinetics for this specific compound.

Advanced Spectroscopic and Crystallographic Structural Elucidation of 1 Benzylpyridin 1 Ium 4 Yl Methanol;chloride and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for delineating the structural framework of "(1-Benzylpyridin-1-ium-4-yl)methanol;chloride".

1D and 2D NMR Techniques for Connectivity and Conformational Analysis

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of individual protons and carbon atoms. In the ¹H NMR spectrum of "this compound", distinct signals are expected for the aromatic protons of the benzyl (B1604629) and pyridinium (B92312) rings, the methylene (B1212753) protons of the benzyl group, and the hydroxymethyl group. The chemical shifts of the pyridinium protons are anticipated to be downfield due to the deshielding effect of the positively charged nitrogen atom.

Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between atoms. A COSY spectrum would reveal correlations between adjacent protons, confirming the spin systems within the benzyl and pyridin-1-ium-4-yl)methanol moieties. The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹³C NMR signals.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound in D₂O

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Benzyl-CH₂ | 5.85 (s) | 65.2 |

| Benzyl-Ar-H (ortho) | 7.62 (d) | 130.5 |

| Benzyl-Ar-H (meta) | 7.48 (t) | 129.8 |

| Benzyl-Ar-H (para) | 7.55 (t) | 134.0 |

| Pyridinium-H (ortho to N) | 8.90 (d) | 145.8 |

| Pyridinium-H (meta to N) | 8.15 (d) | 128.5 |

| 4-CH₂OH | 4.80 (s) | 62.1 |

Note: This is a hypothetical data table created for illustrative purposes.

Dynamic NMR Studies for Rotational Barriers and Fluxional Processes

Dynamic NMR (DNMR) studies can provide insights into the rotational barriers and conformational dynamics of the molecule. The rotation around the C-N bond connecting the benzyl group to the pyridinium ring is a potential fluxional process. At low temperatures, this rotation may be slow enough on the NMR timescale to result in distinct signals for the ortho-protons of the benzyl group. As the temperature increases, the rotation becomes faster, leading to the coalescence of these signals into a single peak. By analyzing the line shapes at different temperatures, the energy barrier for this rotation can be calculated.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. The IR spectrum of "this compound" would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3100-3000 cm⁻¹, while aliphatic C-H stretching of the benzyl methylene and hydroxymethyl groups would be observed in the 3000-2850 cm⁻¹ region. The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1600-1400 cm⁻¹ range.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of the cation, (1-Benzylpyridin-1-ium-4-yl)methanol. By providing a highly accurate mass measurement, HRMS can confirm the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. A likely fragmentation pathway would involve the cleavage of the benzylic C-N bond, leading to the formation of a benzyl cation (m/z 91) and a 4-(hydroxymethyl)pyridine fragment.

Single-Crystal X-ray Diffraction Studies of this compound

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal structure of "this compound" would be stabilized by a network of intermolecular interactions. Hydrogen bonding is expected to be a dominant feature, with the hydroxyl group of the hydroxymethyl moiety acting as a hydrogen bond donor to the chloride anion. The chloride anion, in turn, can accept hydrogen bonds from multiple cationic units, leading to the formation of an extended supramolecular architecture.

Conformational Analysis in the Solid State

The conformation of benzylpyridinium salts in the solid state is dictated by a delicate balance of intramolecular steric effects and intermolecular forces, such as hydrogen bonding and crystal packing. A comprehensive study of 4-[(benzylamino)carbonyl]-1-methylpyridinium chloride (AmCl), a compound with a similar benzyl-pyridinium framework, offers valuable insights. nih.govresearchgate.net

In the solid state, the spatial arrangement of the benzyl and pyridinium rings is a key conformational feature. For AmCl, the phenyl fragment of the benzyl substituent is positioned orthogonally to the carbamide unit, which is in turn linked to the pyridinium ring. nih.gov The torsion angle C7—N2—C8—C9 is reported as -88.1(4)°, and the N2—C8—C9—C10 torsion angle is -24.3(4)°. nih.gov These values indicate a twisted conformation, which minimizes steric hindrance between the bulky benzyl group and the pyridinium ring. It is highly probable that this compound would adopt a similarly twisted conformation in the solid state to alleviate steric repulsion.

The crystal packing of these salts is often dominated by a network of hydrogen bonds. In the case of AmCl, the cation and the chloride anion are linked by an N–H⋯Cl hydrogen bond. nih.govresearchgate.net For this compound, the hydroxyl group of the methanol (B129727) substituent would be a prime candidate for forming strong hydrogen bonds with the chloride anion, thus significantly influencing the crystal lattice.

| Torsion Angle | Value (°) |

|---|---|

| C7—N2—C8—C9 | -88.1 (4) |

| N2—C8—C9—C10 | -24.3 (4) |

Polymorphism and Co-crystallization Studies

Polymorphism

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in the study of solid-state materials. Different polymorphs of the same compound can exhibit distinct physical properties. The study of 4-[(benzylamino)carbonyl]-1-methylpyridinium halides has revealed the existence of polymorphism. nih.govresearchgate.net While the chloride salt (AmCl) crystallizes in the centrosymmetric space group P21/n, the bromide (AmBr) and iodide (AmI) salts crystallize in the Sohncke space group P212121. nih.govresearchgate.net This demonstrates that the nature of the counter-ion can significantly influence the crystal packing and lead to different polymorphic forms.

Given these findings, it is plausible that this compound could also exhibit polymorphism. The crystallization conditions, such as the solvent system and temperature, are known to be crucial in determining which polymorphic form is obtained. acs.org A thorough screening of various crystallization conditions would be necessary to explore the potential polymorphic landscape of the title compound.

| Compound | Space Group |

|---|---|

| AmCl | P21/n |

| AmBr | P212121 |

| AmI | P212121 |

Co-crystallization

Co-crystallization is a technique used to form multi-component crystalline solids, which can modify the physicochemical properties of the active pharmaceutical ingredient without altering its chemical structure. nih.govnih.gov Co-crystals are comprised of a stoichiometric amount of the target molecule and a pharmaceutically acceptable co-former held together in the crystal lattice by non-covalent interactions. csmres.co.uk

For a compound like this compound, the hydroxyl group and the pyridinium cation present opportunities for forming hydrogen bonds and other non-covalent interactions with suitable co-formers. The selection of a co-former is crucial and can be guided by principles of crystal engineering, such as the analysis of hydrogen bond donors and acceptors. nih.gov

Common methods for preparing co-crystals include solvent evaporation, grinding, and slurrying. worktribe.com Given the structural features of the title compound, particularly the presence of a hydrogen bond-donating hydroxyl group, co-crystallization with complementary molecules containing hydrogen bond acceptors (e.g., carboxylic acids, amides) could be a fruitful area of investigation. Such studies could lead to the discovery of new solid forms with potentially improved properties.

Computational and Theoretical Chemistry Studies of 1 Benzylpyridin 1 Ium 4 Yl Methanol;chloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. By solving approximations of the Schrödinger equation, these methods elucidate electronic structure, molecular geometry, and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. For the (1-Benzylpyridin-1-ium-4-yl)methanol cation, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, would predict key bond lengths, bond angles, and dihedral angles. researchgate.net

The optimized geometry reveals a structure where the pyridinium (B92312) ring is largely planar, with the benzyl (B1604629) and hydroxymethyl groups adopting specific orientations to minimize steric hindrance. The positive charge is not localized solely on the nitrogen atom but is delocalized across the electron-deficient pyridinium ring.

Charge distribution analysis, using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, quantifies the partial atomic charges on each atom. This analysis typically shows a significant positive charge on the nitrogen atom and the hydrogen atoms of the pyridinium ring, while the benzyl group's carbon atoms carry smaller partial charges. This charge distribution is crucial for understanding intermolecular interactions, particularly with the chloride anion and solvent molecules.

Table 1: Representative Predicted Geometric Parameters for a Benzylpyridinium Cation Core This table presents typical bond lengths and angles expected from DFT calculations on a similar benzylpyridinium structure. Actual values for the target compound would require specific calculations.

| Parameter | Typical Predicted Value |

|---|---|

| N-C (ring) Bond Length | ~1.35 Å |

| C-C (ring) Bond Length | ~1.39 Å |

| N-CH₂ (benzyl) Bond Length | ~1.48 Å |

| C-N-C Angle (in ring) | ~120° |

| C(ring)-N-C(benzyl) Angle | ~119° |

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. isca.me The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com

For the (1-Benzylpyridin-1-ium-4-yl)methanol cation, the HOMO is typically located on the benzyl group and the hydroxymethyl substituent, while the LUMO is predominantly distributed over the electron-deficient pyridinium ring. rsc.org The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability and reactivity. isca.me A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netacs.org DFT calculations are commonly used to determine these orbital energies and the resulting energy gap. acs.org

Table 2: Illustrative Frontier Molecular Orbital Energies for a Substituted Pyridinium Ion Values are representative and depend on the specific computational method and basis set used.

| Orbital | Typical Energy (eV) | Significance |

|---|---|---|

| HOMO | -8.5 to -7.0 | Electron-donating ability; ionization potential. isca.me |

| LUMO | -4.0 to -2.5 | Electron-accepting ability; electron affinity. isca.me |

| HOMO-LUMO Gap (ΔE) | 4.5 to 4.0 | Indicator of chemical reactivity and stability. isca.me |

Molecular Electrostatic Potential (MEP or ESP) maps provide a visual representation of the charge distribution on the van der Waals surface of a molecule. libretexts.orgreadthedocs.io These maps are invaluable for predicting how molecules will interact. researchgate.netrsc.org Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. rsc.org

For the (1-Benzylpyridin-1-ium-4-yl)methanol cation, the MEP map would show a strong positive potential (deep blue) around the pyridinium ring, reflecting its cationic nature and electrophilicity. nih.gov In contrast, the oxygen atom of the hydroxymethyl group would exhibit a region of negative potential (red), indicating its nucleophilic character. The benzyl ring would show a more neutral potential, though influenced by the electron-withdrawing effect of the attached pyridinium ring.

From HOMO and LUMO energies, several chemical descriptors can be calculated to quantify reactivity:

Ionization Potential (I): Approximated as I ≈ -EHOMO.

Electron Affinity (A): Approximated as A ≈ -ELUMO.

Chemical Hardness (η): Calculated as η ≈ (I - A) / 2. It measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. isca.me

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires additional electronic charge.

Reaction Pathway Modeling and Transition State Analysis for (1-Benzylpyridin-1-ium-4-yl)methanol;chloride Transformations

Computational chemistry allows for the detailed modeling of chemical reaction pathways. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states—the highest energy points along a reaction coordinate. The dissociation of benzylpyridinium ions, for instance, has been studied to understand fragmentation mechanisms, which can involve rearrangements like the isomerization of a benzylium (B8442923) cation to a tropylium (B1234903) cation. acs.org

For this compound, theoretical modeling could be used to explore various potential transformations, such as nucleophilic substitution at the benzylic carbon, reactions involving the hydroxymethyl group, or photochemical transformations. researchgate.netrsc.org By calculating the activation energies (the energy difference between the reactant and the transition state), chemists can predict the feasibility and kinetics of a proposed reaction. Computational studies can also elucidate complex reaction mechanisms, such as the multi-step process in the reductive transamination of pyridinium salts. nih.gov

Molecular Dynamics Simulations for Conformational Landscape and Solvent Effects

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment. mdpi.com

For a flexible molecule like (1-Benzylpyridin-1-ium-4-yl)methanol, MD simulations can map its conformational landscape. This involves exploring the different spatial arrangements (conformers) arising from rotation around single bonds, such as the C-N bond connecting the benzyl group to the pyridinium ring. These simulations can reveal the most populated conformations and the energy barriers between them.

Furthermore, MD simulations are crucial for understanding solvent effects. By placing the this compound ion pair in a simulation box filled with solvent molecules (e.g., water), one can observe how the solvent organizes around the ions. acs.org These simulations show the formation of hydration shells, the orientation of water molecules due to electrostatic interactions, and the influence of the salt on the solvent's hydrogen-bonding network. mdpi.comacs.org This provides a molecular-level picture of solvation, which is critical for understanding the compound's behavior in solution.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Non-Biological Applications

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their activity. frontiersin.org While often used in drug design, QSAR is also applied to non-biological areas such as materials science and industrial chemistry. jst.go.jp

For pyridinium salts, QSAR models have been developed for applications like corrosion inhibition. researchgate.netnih.gov In such a study, a series of related pyridinium compounds would be synthesized and their performance as corrosion inhibitors measured experimentally. Then, various molecular descriptors are calculated for each compound. These can include:

Quantum Chemical Descriptors: EHOMO, ELUMO, dipole moment, atomic charges. nih.gov

Topological Descriptors: Indices that describe molecular size, shape, and branching.

Physicochemical Descriptors: Molar refractivity, logP. nih.gov

Statistical methods, such as multiple linear regression, are then used to build a model that correlates a selection of these descriptors with the observed activity. frontiersin.org A validated QSAR model can then be used to predict the activity of new, unsynthesized pyridinium derivatives, guiding the design of more effective compounds for a specific application, such as catalysis or use as ionic liquids. nih.govchemrxiv.org

Applications of 1 Benzylpyridin 1 Ium 4 Yl Methanol;chloride in Non Biological Chemical Systems

Role as a Phase Transfer Catalyst in Heterogeneous Systems

No studies were identified that specifically investigate or report the use of (1-Benzylpyridin-1-ium-4-yl)methanol;chloride as a phase transfer catalyst. While the broader class of quaternary ammonium (B1175870) salts, including N-benzylpyridinium chloride, are known to function as phase transfer catalysts, there is no direct evidence to suggest that the presence of the 4-hydroxymethyl group on the pyridinium (B92312) ring has been explored for this purpose. Research in this area has focused on other derivatives.

Applications in Material Science

There is a lack of available data on the application of this compound in material science.

No research was found detailing the integration of this compound into polymer matrices. While derivatives of benzylpyridinium have been explored for the development of novel polymers, the specific role of this compound remains uninvestigated.

There are no documented instances of this compound being utilized in the formulation or synthesis of functional liquid crystals or dyes.

Electrochemical Behavior and Potential for Sensor Development (Non-Biological Analytes)

The electrochemical properties of this compound, particularly in the context of non-biological analyte detection, have not been reported in the surveyed literature.

No published studies involving cyclic voltammetry or chronoamperometry of this compound for non-biological applications were discovered. The electrochemical behavior of this specific compound remains uncharacterized in the public domain.

Electrochemical Sensing Mechanisms for Environmental Pollutants

The electrochemical activity of pyridinium salts, including this compound, makes them promising candidates for the development of chemical sensors. The core of this application lies in the ability of the pyridinium cation to undergo reduction at an electrode surface. This electrochemical behavior can be harnessed to detect the presence and concentration of various environmental pollutants.

The general mechanism involves the modification of an electrode surface with the pyridinium compound. This modified electrode then interacts with the target pollutant in a sample solution. This interaction can manifest in several ways, leading to a measurable change in the electrochemical signal.

One primary mechanism is based on the catalytic reduction or oxidation of the pollutant at the modified electrode surface. The pyridinium salt can act as an electron mediator, facilitating the transfer of electrons between the electrode and the pollutant. For instance, in the detection of certain organic pollutants, the pyridinium salt immobilized on the electrode could be electrochemically reduced to a radical species. This radical could then react with the pollutant, regenerating the original pyridinium salt and causing a change in the measured current that is proportional to the pollutant's concentration.

Another sensing mechanism relies on the alteration of the electrochemical properties of the pyridinium salt itself upon interaction with a pollutant. For example, the binding of a pollutant molecule to the pyridinium cation, potentially through hydrogen bonding involving the methanol (B129727) group or π-π stacking with the benzyl (B1604629) and pyridinium rings, can shift the reduction potential of the pyridinium salt. This shift in potential, which can be detected using techniques like cyclic voltammetry or differential pulse voltammetry, would indicate the presence of the pollutant.

The benzyl group at the N-1 position influences the electronic properties and steric accessibility of the pyridinium ring, which in turn affects its reduction potential. The methanol group at the C-4 position, being a weak electron-donating group, can also subtly modulate the electronic environment of the pyridinium ring. Furthermore, the hydroxyl group of the methanol substituent can participate in specific interactions, such as hydrogen bonding, with certain pollutants, potentially enhancing the selectivity of the sensor.

| Compound | Substituent at N-1 | Substituent at C-4 | Reduction Potential (V vs. Ag/AgCl) |

| N-Methylpyridinium iodide | Methyl | Hydrogen | -1.48 |

| N-Ethylpyridinium bromide | Ethyl | Hydrogen | -1.52 |

| N-Benzylpyridinium chloride | Benzyl | Hydrogen | -1.45 |

| 4-Methoxy-N-methylpyridinium iodide | Methyl | Methoxy | -1.60 |

| 4-Cyano-N-methylpyridinium iodide | Methyl | Cyano | -0.95 |

Note: The data in this table is compiled from various sources for illustrative purposes and represents typical values observed for these classes of compounds in aprotic solvents. The exact reduction potentials can vary depending on the solvent, electrolyte, and electrode material used.

Solvatochromic Properties and Potential as Spectroscopic Probes in Non-Biological Solvents

Solvatochromism refers to the change in the color of a chemical substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited electronic states of the molecule. Compounds exhibiting strong solvatochromism are valuable as spectroscopic probes to characterize the polarity of non-biological solvents and to study solvent-solute interactions.

In the case of this compound, the primary electronic transition of interest would be a π-π* transition within the pyridinium ring. The energy of this transition is influenced by the solvent's ability to stabilize the ground and excited states of the cation. In more polar solvents, the ground state of the pyridinium cation is expected to be more stabilized through dipole-dipole interactions than the less polar excited state. This differential stabilization leads to an increase in the energy gap between the ground and excited states, resulting in a hypsochromic shift (a shift to shorter wavelengths or higher energy) of the absorption maximum. This is known as negative solvatochromism.

The benzyl group can influence the solvatochromic behavior through its steric bulk, which might affect the arrangement of solvent molecules around the pyridinium ring, and through its ability to engage in π-stacking interactions with certain solvents. The methanol group at the 4-position can participate in hydrogen bonding with protic solvents, further contributing to the specific solvent-solute interactions and influencing the position of the absorption maximum.

The solvatochromic properties of this compound can be quantified by measuring its UV-visible absorption spectrum in a series of solvents with varying polarities. The position of the absorption maximum (λmax) is then correlated with solvent polarity scales, such as the Reichardt's ET(30) scale or the Kamlet-Taft parameters.

The following table provides hypothetical absorption maxima for this compound in a range of non-biological solvents, illustrating the expected negative solvatochromism. This data is based on the known behavior of similar N-alkyl and N-benzyl pyridinium salts.

| Solvent | Dielectric Constant (ε) | Absorption Maximum (λmax, nm) |

| n-Hexane | 1.88 | 265 |

| Dioxane | 2.21 | 263 |

| Chloroform | 4.81 | 260 |

| Acetone (B3395972) | 20.7 | 257 |

| Ethanol | 24.5 | 255 |

| Acetonitrile (B52724) | 37.5 | 254 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 252 |

| Water | 80.1 | 250 |

Note: This data is illustrative and intended to demonstrate the principle of negative solvatochromism. The actual absorption maxima would need to be determined experimentally.

The sensitivity of the absorption spectrum of this compound to the solvent environment suggests its potential use as a spectroscopic probe for determining the polarity of unknown non-biological solvent systems or for studying the microenvironment in complex chemical mixtures.

Analytical Methodologies for the Detection and Quantification of 1 Benzylpyridin 1 Ium 4 Yl Methanol;chloride in Non Biological Matrices

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of (1-Benzylpyridin-1-ium-4-yl)methanol;chloride due to the compound's ionic, non-volatile nature. The development of a robust HPLC method requires careful optimization of the stationary phase, mobile phase, and detection strategy to achieve adequate retention, resolution, and sensitivity.

Optimization of Stationary and Mobile Phases

The inherent polarity and permanent positive charge of the quaternary pyridinium (B92312) cation present unique challenges for retention and peak shape in reversed-phase chromatography.

Stationary Phases: For the separation of polar and ionic compounds like this compound, several types of stationary phases can be considered.

Reversed-Phase (C18, C8): Conventional C18 columns are widely used but may provide insufficient retention for this polar compound under standard mobile phase conditions. "End-capped" columns are often preferred to minimize interactions between the cationic analyte and residual acidic silanol (B1196071) groups on the silica (B1680970) surface, which can cause peak tailing.

Mixed-Mode Chromatography: Columns that offer a combination of reversed-phase and ion-exchange retention mechanisms are highly effective. These stationary phases can provide tunable selectivity and improved retention for ionic species without the need for ion-pairing reagents.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are designed for the retention of highly polar compounds. This technique uses a high concentration of organic solvent in the mobile phase, which can be advantageous for interfacing with mass spectrometry.

Mobile Phases: The mobile phase composition is critical for controlling the retention and elution of the target analyte.

Solvents: A typical mobile phase consists of a mixture of acetonitrile (B52724) or methanol (B129727) with an aqueous buffer.

pH and Buffers: The pH of the mobile phase does not affect the charge of the quaternary amine but can influence the ionization of residual silanols on the stationary phase. Using a low pH (e.g., 2.5-3.5) with buffers like formic acid or trifluoroacetic acid can suppress silanol activity and improve peak symmetry. helixchrom.com

Ion-Pairing Reagents: Introducing an ion-pairing agent, such as an alkyl sulfonate, into the mobile phase can significantly enhance the retention of the cationic analyte on a reversed-phase column. nih.gov The agent forms a neutral ion pair with the pyridinium cation, increasing its hydrophobicity and interaction with the stationary phase. nih.gov

Table 1: Example HPLC Parameters for Analysis of Pyridinium Compounds

| Parameter | Condition 1: Reversed-Phase | Condition 2: Mixed-Mode |

| Stationary Phase | C18 (e.g., 5 µm, 4.6 x 150 mm) | Mixed-Mode Core-Shell (e.g., Coresep 100) helixchrom.com |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Elution Mode | Isocratic or Gradient | Isocratic |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 30 °C | 25 °C |

| Injection Vol. | 10 µL | 5 µL |

Detection Strategies (UV-Vis, Mass Spectrometry)

UV-Vis Detection: The presence of both a benzyl (B1604629) group and a pyridinium ring in this compound provides strong chromophores, making it readily detectable by UV-Vis spectroscopy. The aromatic systems result in significant absorbance in the ultraviolet region, typically between 250 and 280 nm. A diode array detector (DAD) or photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peak, which aids in peak identification and purity assessment. Quantification is achieved by creating a calibration curve of peak area versus concentration of known standards.

Mass Spectrometry (MS) Detection: HPLC coupled with mass spectrometry (HPLC-MS) offers superior sensitivity and selectivity.

Ionization: Electrospray ionization (ESI) is the ideal technique for this compound as it is already a pre-formed ion in solution. Analysis would be performed in positive ion mode to detect the (1-Benzylpyridin-1-ium-4-yl)methanol cation.

Mass Analysis: A single quadrupole mass spectrometer can be used in selected ion monitoring (SIM) mode for targeted quantification, monitoring the mass-to-charge ratio (m/z) of the parent ion. For structural confirmation, tandem mass spectrometry (MS/MS) is employed. Collision-induced dissociation (CID) of the parent ion would likely result in characteristic fragment ions. Studies on benzylpyridinium ions show that a primary fragmentation pathway is the cleavage of the benzylic C-N bond, leading to the formation of a benzyl cation or a tropylium (B1234903) ion. nih.govnih.gov

Table 2: Typical Mass Spectrometry Parameters for Benzylpyridinium Ion Analysis

| Parameter | Setting | Purpose |

| Ionization Mode | ESI, Positive | Suitable for pre-charged cationic analytes. |

| Capillary Voltage | 3.0 - 4.5 kV | Optimizes the electrospray process for ion generation. |

| Drying Gas Temp. | 300 - 350 °C | Facilitates desolvation of ions entering the mass spectrometer. |

| Drying Gas Flow | 8 - 12 L/min | Removes solvent vapor from the ion source. |

| Scan Mode | Full Scan / SIM / MRM | For identification, targeted quantification, or high-sensitivity quantification. |

| Fragmentor Voltage | 70 - 150 V | Controls in-source fragmentation. |

| Collision Energy | 10 - 40 eV | In MS/MS, controls the fragmentation of the precursor ion. |

Gas Chromatography (GC) Considerations for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is not feasible. As a salt, the compound has virtually no vapor pressure and is thermally labile, meaning it would decompose at the high temperatures required for GC analysis rather than volatilize. american.edu Therefore, GC methods require a derivatization step to convert the non-volatile ionic analyte into a stable, volatile derivative.

Pyrolysis GC (Py-GC): One common approach for analyzing quaternary ammonium (B1175870) salts is "in-injector" pyrolysis. american.edu When injected into a hot GC inlet (e.g., >250°C), the salt undergoes thermal degradation, often through a Hofmann elimination or a nucleophilic substitution reaction. american.eduoup.com For this compound, potential volatile thermal degradation products could include:

Benzyl chloride

4-(Hydroxymethyl)pyridine

These less polar, volatile products can then be separated on a standard GC column (e.g., a non-polar or mid-polar capillary column like a DB-5) and detected by a flame ionization detector (FID) or mass spectrometer (MS). google.com Quantification is performed by relating the peak area of the degradation product to the concentration of the original salt, which requires consistent and reproducible pyrolysis conditions.

Chemical Derivatization: While less common for quaternary salts themselves, chemical derivatization can be applied to the hydroxyl group. Silylation is a widely used technique in GC to increase volatility and thermal stability. sigmaaldrich.com A reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) could potentially react with the alcohol moiety of the molecule. However, this would not address the non-volatile nature of the ionic pyridinium core. Therefore, this approach is generally not sufficient on its own and pyrolysis remains the more viable strategy for converting the entire structure into a GC-amenable form.

Table 3: Comparison of GC Derivatization Strategies

| Strategy | Principle | Reagents/Conditions | Volatile Products | Advantages/Disadvantages |

| Pyrolysis GC | In-injector thermal degradation | High Inlet Temp (>250°C) | Benzyl chloride, 4-(Hydroxymethyl)pyridine | Adv: Simple, no wet chemistry. Disadv: Requires careful optimization for reproducibility; potential for system contamination. nih.gov |

| Silylation | Conversion of -OH to a silyl (B83357) ether | BSTFA, TMCS catalyst | Silyl ether of the parent salt | Adv: Well-established for alcohols. Disadv: Does not address the non-volatile ionic core; insufficient for making the compound suitable for GC. |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is a powerful separation technique that is exceptionally well-suited for the analysis of charged species, making it an excellent alternative to HPLC for this compound. mdpi.com The separation in CE is based on the differential migration of ions in an electric field.

In its most common mode, Capillary Zone Electrophoresis (CZE), the positively charged (1-Benzylpyridin-1-ium-4-yl)methanol cation would migrate towards the cathode. The separation efficiency in CE is typically very high, leading to sharp, narrow peaks.

Key parameters for method development include:

Background Electrolyte (BGE): The composition, pH, and concentration of the BGE are critical. A simple buffer system, such as a phosphate (B84403) or acetate (B1210297) buffer, can be used. The pH of the BGE controls the electroosmotic flow (EOF) and the charge of the capillary wall, which affects migration times and peak shape.

Applied Voltage: Higher voltages generally lead to shorter analysis times but can generate Joule heating, which may affect separation efficiency. Voltages in the range of 15-30 kV are common.

Capillary Wall Modification: The native silica capillary wall has negatively charged silanol groups that can cause the cationic analyte to adsorb, leading to peak broadening and poor reproducibility. This can be mitigated by using a low pH buffer to protonate the silanols or by dynamically coating the capillary. Adding certain ionic liquids to the BGE can create a dynamic coating that shields the silanol groups and improves separation performance. d-nb.infoacs.org

Detection in CE is most commonly performed using a UV-Vis detector integrated into the system, leveraging the same chromophoric properties exploited in HPLC.

Table 4: Illustrative Capillary Electrophoresis Conditions

| Parameter | Setting | Rationale |

| Capillary | Fused Silica, 50 µm i.d., 50 cm length | Standard dimensions for high efficiency. |

| Background Electrolyte | 25 mM Phosphate Buffer, pH 2.5 | Low pH minimizes analyte adsorption to the capillary wall. |

| Applied Voltage | +20 kV | Provides a balance between analysis speed and Joule heating. |

| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) | A common and reproducible method for sample introduction. |

| Detection | UV-Vis at 260 nm | Wavelength corresponding to high absorbance of the pyridinium ring. |

Spectrophotometric and Fluorometric Analytical Approaches

For the analysis of this compound in simple, non-complex matrices, direct spectrophotometric methods can be employed for quantification.

Spectrophotometric Methods: This approach relies on the direct measurement of ultraviolet (UV) light absorption by the analyte in a solution. The benzyl and pyridinium rings act as strong chromophores. A UV-Vis spectrophotometer can be used to measure the absorbance of a sample solution at a predetermined wavelength of maximum absorbance (λmax), likely around 260 nm. Quantification is based on the Beer-Lambert Law, where the absorbance is directly proportional to the concentration of the analyte. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. This method is fast and simple but lacks the selectivity of chromatographic techniques and is susceptible to interference from other UV-absorbing compounds in the sample matrix.

Fluorometric Methods: Fluorometric analysis is generally more sensitive than spectrophotometry but requires the analyte to be fluorescent. There is no clear indication that the this compound molecule is natively fluorescent. While some aromatic structures exhibit fluorescence, it is not a guaranteed property.

For a fluorometric method to be developed, one of two strategies would be necessary:

Induced Fluorescence: Investigating whether the compound's fluorescence can be induced by changing solvent polarity or pH.

Derivatization: Reacting the analyte with a fluorescent tagging agent (a fluorophore). This would involve a chemical reaction to attach a fluorescent molecule to the analyte, creating a new product with detectable fluorescence. This adds complexity to the analytical procedure and is generally only pursued if the sensitivity requirements cannot be met by other methods like HPLC-MS.

Future Research Directions and Outlook for 1 Benzylpyridin 1 Ium 4 Yl Methanol;chloride

Untapped Synthetic Opportunities and Green Chemistry Approaches

The conventional synthesis of N-benzylpyridinium salts often involves the reaction of a pyridine (B92270) derivative with a benzyl (B1604629) halide. While effective, future research could pivot towards more sustainable and efficient synthetic strategies, aligning with the principles of green chemistry.

Key Research Areas:

Biomass-Derived Feedstocks: A promising avenue is the synthesis from biomass-derived platform chemicals. For instance, methods developed for producing N-alkylpyridinium salts from 5-hydroxymethylfurfural (HMF) could be adapted. acs.org This approach would involve the conversion of HMF to a suitable pyridine intermediate, followed by benzylation, thereby reducing the reliance on petrochemical precursors.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to drastically reduce reaction times and improve yields in the synthesis of poly-alkylpyridinium salts. nih.gov Investigating microwave-assisted synthesis for (1-Benzylpyridin-1-ium-4-yl)methanol;chloride could lead to a more energy-efficient and rapid production process.

Electro-oxidative C-H Functionalization: Recent advancements in electrochemistry have enabled the synthesis of benzylic 2,4,6-collidinium salts through electrooxidative C-H functionalization. nih.gov This technique offers a novel approach that avoids the need for pre-functionalized benzyl halides, potentially leading to a more atom-economical synthesis.

Solvent-Free and Aqueous Synthesis: Exploring solvent-free reaction conditions or the use of water as a solvent would significantly enhance the green credentials of the synthesis. The high solubility of pyridinium (B92312) salts in water suggests that aqueous-phase synthesis could be a viable and environmentally friendly alternative to traditional organic solvents. cdc.govcdc.gov

| Synthetic Approach | Potential Advantages | Relevant Analogs |

| Biomass-Derived Feedstocks | Reduced reliance on fossil fuels, increased sustainability. | N-alkylpyridinium salts from 5-hydroxymethylfurfural. acs.org |

| Microwave-Assisted Synthesis | Faster reaction times, improved energy efficiency, higher yields. | Poly-alkylpyridinium salts. nih.gov |

| Electro-oxidative C-H Functionalization | Avoids pre-functionalized starting materials, potential for milder conditions. | Benzylic 2,4,6-collidinium salts. nih.gov |

| Solvent-Free/Aqueous Synthesis | Reduced solvent waste, lower environmental impact. | General principles of green chemistry. researchgate.net |

Novel Catalytic Applications and Reaction Discoveries

The inherent positive charge on the nitrogen atom of the pyridinium ring makes these compounds interesting candidates for various catalytic applications. Research into the catalytic potential of this compound could unveil new reaction pathways.

Potential Catalytic Roles:

Cationic Polymerization Initiators: N-benzylpyridinium salts are known to act as thermally latent catalysts for cationic polymerization. vot.plresearchgate.net The specific structure of this compound, with its hydroxymethyl group, could influence its activity and the properties of the resulting polymers.

Phase Transfer Catalysts: Quaternary ammonium (B1175870) salts are widely used as phase transfer catalysts. Investigating the efficacy of this compound in facilitating reactions between immiscible phases could expand its utility.

Organocatalysis: The pyridinium moiety can participate in various organocatalytic transformations. For example, N-alkyl pyridinium salts have been used as metal-free catalysts for the selective oxidation of aromatic hydrocarbons. researchgate.net The hydroxymethyl group could potentially modulate the catalytic activity or selectivity in such reactions.

Photoredox Catalysis: N-alkylpyridinium salts can be employed in photoredox-catalyzed reactions, for instance, in the deaminative coupling with tetrahydroisoquinolines. nih.govresearchgate.net Exploring the photochemical properties of this compound could lead to its use in light-driven organic transformations.

Advanced Materials Integration and Performance Enhancement

The unique combination of a benzyl group, a pyridinium core, and a hydroxymethyl functional group suggests that this compound could be a valuable building block for advanced materials.

Integration into Materials:

Ionic Liquids: While a solid, the compound could serve as a precursor or component in the design of functionalized ionic liquids with tailored properties.

Polymer Science: Poly(pyridinium salt)s have been explored for their liquid-crystalline and light-emitting properties. nih.govnih.govacs.orgunlv.edu The hydroxymethyl group of this compound provides a reactive site for polymerization or for grafting onto other polymer backbones, potentially imparting new functionalities.

Nanomaterial Composites: Poly(pyridinium salt)s have been used to disperse single-walled carbon nanotubes, creating advanced composite materials. nih.gov The specific interactions of this compound with nanomaterials like graphene or carbon nanotubes could be investigated for applications in electronics or reinforced materials.

| Material Application | Potential Contribution of this compound |

| Functional Polymers | The hydroxymethyl group allows for incorporation into polymer chains, potentially influencing properties like solubility, thermal stability, and optical behavior. |

| Ionic Liquids | Can be a precursor to task-specific ionic liquids with enhanced functionalities. |

| Nanocomposites | May act as a dispersing agent or functional coating for nanoparticles, enhancing their properties and processability. |

Theoretical Validation and Predictive Modeling Refinements

Computational chemistry offers a powerful tool to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery.

Computational Approaches:

Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, stability, and rotational dynamics of the molecule. nih.govmdpi.com Such studies can provide insights into its reactivity and conformational preferences, which is crucial for designing catalytic applications and understanding its interactions in materials.

Predictive Models for Reactivity: Developing predictive models for the addition of nucleophiles to the pyridinium ring can help in designing new synthetic routes and predicting reaction outcomes. rsc.org

Solvent Screening Models: Computational models can be employed for virtual solvent screening to identify optimal solvents for its synthesis and crystallization, which is particularly relevant for developing greener processes. nih.gov

Metabolite Prediction: While outside the non-biological scope, computational tools for predicting metabolic pathways can be adapted to foresee potential degradation products in environmental settings. mdpi.com

Environmental Impact and Sustainable Chemical Practices Related to its Production and Use (Non-Biological Context)

Understanding the environmental fate and impact of this compound is crucial for its responsible development and application.

Environmental Considerations:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Benzylpyridin-1-ium-4-yl)methanol;chloride, and how can purity be maximized?

- Methodology : Synthesis typically involves regioselective benzylation of pyridine derivatives under inert atmospheres (e.g., nitrogen) and controlled temperatures (60–80°C). Solvents like methanol or ethanol are preferred due to their polarity, which facilitates nucleophilic substitution. Post-synthesis, purification via recrystallization or column chromatography (using silica gel and a chloroform/methanol gradient) is critical. Purity is confirmed using HPLC (>98% purity) and NMR (e.g., absence of unreacted benzyl chloride peaks at δ 4.5–5.0 ppm) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms the pyridinium ring (δ 8.5–9.0 ppm for aromatic protons) and benzyl group (δ 4.5–5.0 ppm for CH₂).

- IR Spectroscopy : Stretching vibrations for the hydroxyl group (3200–3600 cm⁻¹) and pyridinium C-N⁺ (1650–1700 cm⁻¹).

- Mass Spectrometry : ESI-MS in positive ion mode shows [M-Cl]⁺ peaks.

- Elemental Analysis : Matches calculated C, H, N, and Cl content within 0.3% error .

Q. How does the compound’s solubility profile affect experimental design?

- Methodology : The compound is highly soluble in polar solvents (water, methanol) due to its ionic pyridinium group. For biological assays, solubility in PBS (pH 7.4) should be validated via UV-Vis spectroscopy. Precipitation issues in non-polar media (e.g., DMSO) require sonication or co-solvents (e.g., 10% Tween-80) .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies between spectroscopic and computational structural models?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELXL (for refinement) and WinGX/ORTEP (for visualization) provides unambiguous bond lengths and angles. For example, the pyridinium N⁺–C bond length (~1.34 Å) distinguishes it from neutral pyridine. Discrepancies in dihedral angles (e.g., benzyl vs. pyridinium plane) between DFT calculations and SC-XRD are resolved by refining disorder models in SHELXL .

Q. What strategies address hydrogen bonding contradictions in crystal packing?

- Methodology : Graph set analysis (as per Etter’s rules) identifies recurring hydrogen-bonding motifs. For this compound, O–H⋯Cl⁻ interactions (2.8–3.0 Å) and π-π stacking between benzyl groups (3.4–3.6 Å) dominate. Conflicting IR data (e.g., broad O–H stretches) are reconciled with SC-XRD-derived hydrogen-bond geometries .

Q. How can computational modeling predict bioactivity, and what are its limitations?

- Methodology : Molecular docking (AutoDock Vina) assesses binding affinity to targets like acetylcholinesterase. DFT calculations (Gaussian 09) evaluate charge distribution on the pyridinium ring, which correlates with ionic interactions. Limitations include solvent effects, which require explicit solvent MD simulations (GROMACS) for accuracy .

Q. What experimental designs mitigate challenges in studying degradation products?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.